2-(3-Fluoropyrrolidin-1-yl)acetic acid
Description
BenchChem offers high-quality 2-(3-Fluoropyrrolidin-1-yl)acetic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(3-Fluoropyrrolidin-1-yl)acetic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-(3-fluoropyrrolidin-1-yl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10FNO2/c7-5-1-2-8(3-5)4-6(9)10/h5H,1-4H2,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRXWPXHSCIZCRX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1F)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10FNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-(3-Fluoropyrrolidin-1-yl)acetic acid is a compound of interest in medicinal chemistry due to its potential therapeutic applications. Its biological activity has been investigated in various contexts, particularly in relation to pain management and neuroprotection.
Chemical Structure and Properties
The compound's structure can be represented as follows:
- Chemical Formula : C7H10FNO2
- Molecular Weight : 161.16 g/mol
Research indicates that 2-(3-Fluoropyrrolidin-1-yl)acetic acid acts primarily as a modulator of sodium channels, particularly the Na_v1.7 subtype, which is crucial for pain signaling. This mechanism is significant given the established link between Na_v1.7 and pain perception in humans .
In Vitro Studies
In vitro studies have demonstrated that 2-(3-Fluoropyrrolidin-1-yl)acetic acid exhibits potent activity against Na_v1.7 channels, showing a dissociation constant (Kd) of approximately 9 nM . This high affinity suggests that the compound could effectively inhibit pain pathways mediated by these channels.
Cellular Assays
The compound has been evaluated in cellular assays for its effects on neuronal cells. For instance, it has been shown to induce autophagy in human embryonic kidney (HEK-293) cells, which is a critical process for cellular homeostasis and neuroprotection . The results from these assays indicate a concentration-dependent increase in autophagic flux, with significant effects observed at concentrations as low as 10 μM.
Pain Management
A notable case study involved the administration of 2-(3-Fluoropyrrolidin-1-yl)acetic acid in rodent models of inflammatory and neuropathic pain. The compound demonstrated robust analgesic effects, significantly reducing pain responses compared to control groups. These findings suggest its potential as a therapeutic agent for chronic pain conditions .
Neuroprotective Effects
Another study focused on the neuroprotective properties of the compound, which were assessed through its ability to reduce oxidative stress markers in neuronal cultures exposed to oxidative stress conditions. Results indicated a marked decrease in reactive oxygen species (ROS) production when treated with 2-(3-Fluoropyrrolidin-1-yl)acetic acid .
Data Summary
| Study Type | Findings |
|---|---|
| In Vitro Assays | Kd = 9 nM for Na_v1.7 inhibition; autophagy induction at 10 μM |
| Pain Models | Significant analgesic effects in rodent models |
| Neuroprotection | Reduced ROS production under oxidative stress |
Scientific Research Applications
Medicinal Chemistry
Pharmacological Potential
The compound has shown promise in the development of new therapeutic agents. Its structural analogs have been investigated for their ability to modulate pain and inflammatory pathways. The presence of the fluorine atom is believed to enhance binding affinities to target proteins, making it a candidate for drug development aimed at treating conditions such as chronic pain and inflammation.
Case Study: Pain Management
Research indicates that compounds similar to 2-(3-Fluoropyrrolidin-1-yl)acetic acid can inhibit specific enzymes involved in pain signaling pathways. For instance, studies have demonstrated that these compounds exhibit inhibitory effects on prolyl oligopeptidase, an enzyme implicated in pain modulation . This suggests potential applications in designing analgesics.
Neuropharmacology
CNS Penetration and Selectivity
The compound has been studied for its ability to penetrate the central nervous system (CNS) effectively. Its selectivity towards sodium channels, particularly Na v 1.7, positions it as a potential candidate for treating neuropathic pain . The optimization of its pharmacokinetic properties could lead to the development of safer and more effective treatments for neurological disorders.
Enzyme Inhibition
Targeting Phosphodiesterase Enzymes
Recent studies have explored the inhibitory effects of 2-(3-Fluoropyrrolidin-1-yl)acetic acid on phosphodiesterase enzymes, particularly phosphodiesterase 9 (PDE9). Inhibitors of PDE9 are being investigated for their potential in treating Alzheimer's disease due to their role in modulating cGMP levels in neuronal tissues . The compound's efficacy in this regard could contribute to advancements in cognitive therapies.
Synthesis and Derivatives
Synthetic Versatility
The synthesis of 2-(3-Fluoropyrrolidin-1-yl)acetic acid involves several key steps that allow for the production of various derivatives with tailored biological activities. Research has indicated that modifications to the pyrrolidine ring can yield compounds with enhanced potency against specific biological targets, such as DPP-IV inhibitors for diabetes management .
| Compound | Activity | Target Enzyme/Pathway | Potential Application |
|---|---|---|---|
| 2-(3-Fluoropyrrolidin-1-yl)acetic acid | Analgesic | Prolyl Oligopeptidase | Pain Management |
| Derivative A | CNS Penetrant | Na v 1.7 | Neuropathic Pain |
| Derivative B | PDE9 Inhibitor | Phosphodiesterase 9 | Alzheimer's Disease |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
